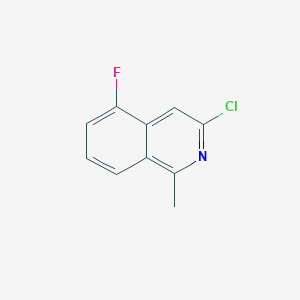

3-Chloro-5-fluoro-1-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClFN |

|---|---|

Molecular Weight |

195.62 g/mol |

IUPAC Name |

3-chloro-5-fluoro-1-methylisoquinoline |

InChI |

InChI=1S/C10H7ClFN/c1-6-7-3-2-4-9(12)8(7)5-10(11)13-6/h2-5H,1H3 |

InChI Key |

LJPKUIRFLOSYHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC(=N1)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 5 Fluoro 1 Methylisoquinoline and Its Structural Analogues

Strategies for Regioselective Isoquinoline (B145761) Core Functionalization

The construction of the 3-Chloro-5-fluoro-1-methylisoquinoline framework necessitates a carefully orchestrated sequence of reactions to install the desired substituents at the correct positions. This section details established and novel approaches for the regioselective functionalization of the isoquinoline core.

Introduction of the Methyl Group at C-1 through Established and Novel Approaches

The introduction of a methyl group at the C-1 position of the isoquinoline nucleus is a common transformation with several well-established methods. One of the most traditional and widely used methods is the Bischler-Napieralski reaction . This reaction typically involves the cyclization of a β-phenylethylamine derivative, such as N-acetyl-β-phenylethylamine, using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent dehydrogenation, often with a palladium catalyst, yields the 1-methylisoquinoline (B155361). iust.ac.ir

More contemporary approaches focus on the direct C-H functionalization of the isoquinoline core. One such method involves the direct metalation of the C-1 position. The C-1 proton of isoquinoline is the most acidic, allowing for regioselective deprotonation with a strong base, such as an organolithium reagent or a Knochel-Hauser base (TMPMgCl·LiCl). The resulting C-1 metalated isoquinoline can then be quenched with an electrophilic methyl source, like methyl iodide, to afford the 1-methylisoquinoline. However, direct methylation can sometimes be challenging due to competing side reactions or difficult purification.

A novel and elegant alternative to direct methylation involves an aminomethylation/hydrogenolysis strategy . In this approach, the C-1 metalated isoquinoline is reacted with Eschenmoser's salt or a similar Mannich reagent to introduce an aminomethyl group. This intermediate is often easier to purify than the product of direct methylation. Subsequent hydrogenolysis of the C-N bond of the aminomethyl group efficiently yields the desired 1-methyl group. This method provides a clean and high-yielding route to 1-methylisoquinolines.

The reactivity of the methyl group at the C-1 position is also noteworthy. The protons of this methyl group are relatively acidic and can participate in condensation reactions with various electrophiles, a reactivity not observed for a methyl group at the C-3 position. acs.org This inherent reactivity must be considered when planning subsequent functionalization steps.

| Method | Description | Advantages | Disadvantages |

| Bischler-Napieralski Reaction | Cyclization of an N-acyl-β-phenylethylamine followed by dehydrogenation. | Well-established, uses readily available starting materials. | Multi-step process, may have moderate overall yields. |

| Direct C-1 Metalation and Methylation | Deprotonation at C-1 with a strong base followed by reaction with a methyl electrophile. | Direct functionalization, atom-economical. | Can be difficult to control, purification may be challenging. |

| Aminomethylation/Hydrogenolysis | C-1 metalation followed by reaction with an aminomethylating agent and subsequent hydrogenolysis. | Often provides cleaner reactions and easier purification than direct methylation. | Adds two steps to the synthetic sequence. |

Selective Chlorination at the C-3 Position of the Isoquinoline System

The selective introduction of a chlorine atom at the C-3 position of the isoquinoline ring is a critical step in the synthesis of the target molecule. The reactivity of the isoquinoline nucleus generally favors nucleophilic substitution at the C-1 position. However, specific reagents and strategies can achieve chlorination at the C-3 position.

A common and effective method for the chlorination of isoquinolines is the use of phosphoryl chloride (POCl₃) , often in the presence of a tertiary amine base. This reagent is particularly effective for the conversion of isoquinolin-3(2H)-ones to 3-chloroisoquinolines. Therefore, a synthetic strategy could involve the initial synthesis of a 1-methylisoquinolin-3(2H)-one intermediate, which is then chlorinated with POCl₃.

Another approach involves the activation of the isoquinoline nitrogen, for example, by forming the N-oxide. While C-2 chlorination is often observed in quinoline (B57606) and isoquinoline N-oxides, careful selection of chlorinating agents and reaction conditions can influence the regioselectivity. researchgate.net For instance, the use of sulfuryl chloride or other chlorinating agents in specific solvents can lead to chlorination at different positions.

It is important to note that the presence of the C-1 methyl group can influence the electronic and steric environment of the isoquinoline core, potentially affecting the regioselectivity of the chlorination reaction. Therefore, optimization of the reaction conditions would be crucial.

| Reagent/Method | Substrate | Description |

| Phosphoryl Chloride (POCl₃) | Isoquinolin-3(2H)-one | A standard and effective method for converting the keto group to a chloro group. |

| Sulfuryl Chloride (SO₂Cl₂) | Isoquinoline | Can be used for direct chlorination, but regioselectivity can be an issue. |

| N-Oxide Activation | Isoquinoline N-oxide | Activation of the ring towards electrophilic and nucleophilic attack, but regiocontrol is key. researchgate.net |

Selective Fluorination at the C-5 Position of the Benzenoid Ring

The introduction of a fluorine atom at the C-5 position of the benzenoid ring represents a significant challenge due to the generally lower reactivity of the benzene (B151609) ring compared to the pyridine (B92270) ring in electrophilic substitutions. Electrophilic aromatic substitution on the isoquinoline ring typically occurs at the C-5 and C-8 positions. youtube.com

Direct C-H fluorination using electrophilic fluorinating reagents is a modern and powerful tool. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly employed for this purpose. The regioselectivity of the fluorination can be influenced by the substituents already present on the isoquinoline ring. In the case of a 1-methylisoquinoline, the electronic effects of the methyl group and the pyridine nitrogen will direct the incoming electrophile.

To achieve high regioselectivity for the C-5 position, a directing group strategy can be employed. For example, the introduction of an amino group at the C-8 position has been shown to direct electrophilic fluorination specifically to the C-5 position. rsc.org This would, however, necessitate additional steps for the introduction and subsequent removal of the directing group.

Alternatively, nucleophilic aromatic substitution (SNAr) could be considered if a suitable leaving group is present at the C-5 position. This would involve the synthesis of a precursor such as 5-bromo-1-methylisoquinoline, followed by a halogen exchange reaction with a fluoride (B91410) source, for example, using a copper or palladium catalyst.

| Method | Reagent | Description | Key Considerations |

| Direct C-H Fluorination | Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorination that can be directed by existing substituents. | Regioselectivity can be a mixture of C-5 and C-8 isomers. |

| Directing Group Strategy | 8-Amino-isoquinoline derivative + Selectfluor® | An amino group at C-8 can direct fluorination to C-5. rsc.org | Requires additional steps for introduction and removal of the directing group. |

| Nucleophilic Aromatic Substitution (SNAr) | 5-Halo-isoquinoline + Fluoride source | Displacement of a halogen with fluoride. | Requires a pre-functionalized substrate with a good leaving group at C-5. |

Multicomponent Reactions and Cascade Cyclizations in Isoquinoline Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like isoquinolines in a single step from three or more starting materials. organic-chemistry.org These reactions are highly valued for their ability to rapidly generate molecular diversity. For the synthesis of halogenated and alkylated isoquinolines, MCRs that incorporate halogenated or alkylated building blocks can be particularly powerful.

For instance, a three-component reaction involving an ortho-alkynylbenzaldehyde, an amine, and a third component could be envisioned to construct the isoquinoline core with pre-installed substituents. If one of the starting materials contains a fluorine atom on the aromatic ring, this would be directly incorporated into the final product at a defined position.

Cascade cyclizations, where a series of intramolecular reactions are triggered by a single event, also provide elegant pathways to isoquinoline derivatives. For example, a reaction cascade initiated by the addition of a nucleophile to a suitably functionalized precursor can lead to the formation of the bicyclic isoquinoline system in a single operation. The strategic placement of halogens and alkyl groups on the starting materials for these cascades would allow for their direct incorporation into the final product.

Transition Metal-Catalyzed Approaches to Halogenated and Alkylated Isoquinolines

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolines are no exception. Palladium-, rhodium-, copper-, and ruthenium-catalyzed reactions are frequently employed for the construction and functionalization of the isoquinoline scaffold.

Cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings, are invaluable for introducing alkyl and aryl groups at various positions of a pre-formed halo-isoquinoline. For example, a 1-chloro-3-bromo-5-fluoro-isoquinoline could be selectively coupled with a methylating agent at the C-1 position, followed by another coupling reaction at the C-3 position.

C-H activation and functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials. Transition metal catalysts can direct the selective activation of C-H bonds, allowing for the direct introduction of halogens or alkyl groups. For instance, a palladium catalyst could be used to direct the chlorination or methylation of a specific C-H bond on the isoquinoline ring, guided by a directing group or the inherent reactivity of the substrate.

Biocatalytic and Chemoenzymatic Synthetic Routes for Isoquinoline Derivatives

The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental impact. For the synthesis of isoquinoline derivatives, enzymes can be employed for key transformations.

For example, halogenases are enzymes that can selectively introduce halogen atoms into organic molecules. A fungal flavin-dependent halogenase has been shown to specifically chlorinate hydroxyisoquinolines at the position ortho to the hydroxyl group. nih.gov While not directly applicable to the synthesis of this compound, this demonstrates the potential of biocatalysis for regioselective halogenation.

Chemoenzymatic synthesis combines the best of both chemical and enzymatic transformations. A chemical reaction might be used to construct the basic isoquinoline skeleton, followed by an enzymatic step to introduce a specific functional group with high selectivity. For instance, a lipase (B570770) could be used for the stereoselective resolution of a racemic isoquinoline derivative, or an oxidase could be used for a selective oxidation step. As research in this area continues to expand, novel biocatalytic and chemoenzymatic routes to complex isoquinolines like the target molecule are likely to emerge.

Novel Methodologies for Incorporating Halogen and Alkyl Moieties into the Isoquinoline Ring System

The targeted synthesis of polysubstituted isoquinolines, such as this compound, requires a strategic combination of classical and modern synthetic techniques. While a direct, documented synthesis for this specific compound is not readily found in surveyed literature, its construction can be envisioned through the application of advanced methodologies for the regioselective incorporation of halogen and alkyl groups onto the isoquinoline core. These methods often leverage transition-metal catalysis and bespoke cyclization strategies to achieve high efficiency and control over substitution patterns.

The introduction of substituents onto the isoquinoline framework can be broadly categorized into two approaches: de novo synthesis, where the ring is constructed from appropriately substituted precursors, and post-synthesis modification, where an existing isoquinoline ring is functionalized.

A plausible de novo approach to this compound could commence from a substituted benzaldehyde (B42025) and a suitable nitrogen-containing component. For instance, a 2-formyl-4-fluorotoluene derivative could be a key starting material. The challenge lies in the sequential and regioselective introduction of the remaining substituents.

Transition-metal-catalyzed reactions have become indispensable for the synthesis of substituted isoquinolines. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, for example, are highly effective for creating carbon-carbon and carbon-heteroatom bonds. A strategy could involve the synthesis of a di-halogenated isoquinoline precursor, which would then allow for selective functionalization.

Recent advancements in C-H activation offer a more direct route to functionalized isoquinolines. Rhodium-catalyzed C-H activation and annulation of O-pivaloyl oximes with alkynes or alkenes represents a powerful method for constructing the isoquinoline core with various substituents. researchgate.net

The incorporation of a fluorine atom often imparts unique physicochemical properties to organic molecules and is a common feature in many bioactive compounds. researchgate.netresearchgate.net A review of synthetic approaches to fluorinated isoquinolines highlights several strategies, including building the ring from fluorinated precursors or direct fluorination of the isoquinoline system. researchgate.net A notable method involves the base-promoted conversion of ortho-trifluoromethyl benzyl (B1604629) derivatives of NH-heterocycles into the corresponding fluorinated isoquinolines. doi.orgthieme-connect.com This proceeds through a proposed quinone methide intermediate. For the target molecule, a starting material like 2-(trifluoromethyl)-4-fluorobenzylamine could potentially be elaborated into the 5-fluoro-isoquinoline core.

The chlorination of the isoquinoline ring at the 3-position can be challenging. While direct halogenation of isoquinoline itself typically occurs at the 5- and 8-positions, the presence of other directing groups can alter this regioselectivity. Alternatively, the chloro group can be introduced as part of a building block in a cyclization reaction. For example, a Bischler-Napieralski type reaction using a phenethylamine (B48288) derived from a fluorinated toluene, followed by dehydrogenation and subsequent chlorination (e.g., with POCl₃) of the resulting isoquinolinone, is a classical yet viable route.

The 1-methyl group can be introduced in several ways. It can be present on a precursor, such as in 1-(2-aminoethyl)-4-fluorobenzene, for a Bischler-Napieralski approach. Alternatively, for a pre-formed isoquinoline ring, the 1-position can be methylated through various methods, including those involving organometallic reagents.

A convergent synthesis, as outlined in recent literature, could provide a highly efficient route. For example, the palladium-catalyzed α-arylation of ketones with a suitably substituted o-halobenzylamine derivative, followed by an acid-catalyzed cyclization and dehydration, furnishes polysubstituted isoquinolines in good yields. nih.gov This methodology allows for the regioselective combination of readily available precursors.

Below is a table summarizing potential advanced synthetic strategies that could be adapted for the synthesis of this compound and its analogues.

| Methodology | Key Precursors | Reagents/Catalysts | Potential Application for Target Synthesis | Reference |

| Transition-Metal-Catalyzed Annulation | o-tolualdehyde tert-butylimine, nitrile | n-BuLi, electrophile | Construction of the 1-methylisoquinoline core, with potential for C4 functionalization. | nih.gov |

| Rhodium-Catalyzed C-H Activation | O-pivaloyl oxime, acryloylsilane | Rhodium catalyst | Formation of a substituted isoquinoline ring system. | researchgate.net |

| Base-Promoted Cyclization | N-(o-trifluoromethyl)-benzyl heterocycle | LDA or other strong base | Introduction of the fluorine at the 5-position from a trifluoromethyl group. | doi.orgthieme-connect.com |

| Palladium-Catalyzed α-Arylation/Cyclization | Substituted ketone, o-halobenzylamine | Palladium catalyst, acid | Convergent synthesis combining precursors for the carbo- and heterocyclic rings. | nih.gov |

| Classical Bischler-Napieralski Reaction | Substituted phenethylamine, acyl chloride | Dehydrating agent (e.g., P₂O₅), then dehydrogenation agent (e.g., Pd/C) | Stepwise construction of the isoquinoline core from acyclic precursors. | researchgate.net |

These methodologies, particularly when used in combination, provide a powerful toolkit for the synthetic chemist to access complex isoquinoline derivatives like this compound. The choice of strategy would depend on the availability of starting materials, desired scale, and the need for analogue synthesis.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Chloro 5 Fluoro 1 Methylisoquinoline

Nucleophilic Substitution Reactions at Halogenated Positions (C-3 and C-5)

The isoquinoline (B145761) ring system, being electron-deficient, is generally susceptible to nucleophilic attack. The presence of halogen substituents at the C-3 and C-5 positions provides sites for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions is influenced by the electronic nature of the ring and the activating/deactivating effects of the other substituents.

The chlorine atom at the C-3 position, being part of the pyridine (B92270) ring of the isoquinoline system, is activated towards nucleophilic displacement. This is analogous to the reactivity of 2- and 4-halopyridines. wikipedia.org The electron-withdrawing nature of the nitrogen atom facilitates the formation of a stable Meisenheimer-like intermediate during the substitution process. libretexts.orglibretexts.org In contrast, the fluorine atom at the C-5 position, located on the benzene (B151609) ring, is generally less reactive towards traditional SNAr reactions unless activated by strongly electron-withdrawing groups in the ortho or para positions. libretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have emerged as powerful methods for the functionalization of haloisoquinolines. These reactions offer milder conditions and broader substrate scope compared to traditional SNAr. For 3-chloro-1-methylisoquinolines, the C-3 position is a prime site for such transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on 3-Chloroisoquinolines

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Ligand | Product Type | Reference(s) |

| Buchwald-Hartwig Amination | Various amines | Pd(OAc)₂ / Xantphos | 3-Amino-isoquinolines | nih.gov |

| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄ | 3-Aryl-isoquinolines | libretexts.org |

This table presents data for analogous 3-chloroisoquinoline (B97870) systems.

Electrophilic Aromatic Substitution Reactivity on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline ring generally occurs on the benzene portion of the molecule, as the pyridine ring is deactivated by the protonated nitrogen atom under typical acidic reaction conditions. gcwgandhinagar.com The directing effects of the existing substituents—chloro, fluoro, and methyl—will determine the position of further substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Chloro-5-fluoro-1-methylisoquinoline

| Electrophile | Predicted Major Product(s) | Rationale | Reference(s) for Analogy |

| NO₂⁺ (Nitration) | 3-Chloro-5-fluoro-1-methyl-8-nitroisoquinoline | Directing effect of F at C-5 and avoidance of steric hindrance. | gcwgandhinagar.com |

| Br⁺ (Bromination) | 3-Chloro-8-bromo-5-fluoro-1-methylisoquinoline | Similar to nitration, with halogenation favoring the less sterically hindered position. | shahucollegelatur.org.in |

This table is based on established principles of electrophilic aromatic substitution on substituted aromatic systems.

Transformations Involving the C-1 Methyl Group

The methyl group at the C-1 position of the isoquinoline ring is activated due to its proximity to the electron-withdrawing nitrogen atom, rendering its protons acidic. This allows for a variety of condensation and functionalization reactions.

One of the classic reactions of 1-methylisoquinolines is the condensation with aldehydes, such as benzaldehyde (B42025), in the presence of a Lewis acid like zinc chloride, to form styryl derivatives. researchgate.net Furthermore, the C-1 methyl group can participate in Mannich reactions, which involve the aminoalkylation of an acidic proton. sigmaaldrich.comnih.gov This reaction typically proceeds by reacting the 1-methylisoquinoline (B155361) with an aldehyde (often formaldehyde) and a primary or secondary amine. sigmaaldrich.comnih.gov

Table 3: Reactivity of the C-1 Methyl Group in 1-Methylisoquinoline Analogs

| Reaction Type | Reagents | Product Type | Reference(s) for Analogy |

| Aldol-type Condensation | Benzaldehyde, ZnCl₂ | 1-(2-Phenylvinyl)isoquinoline | researchgate.net |

| Mannich Reaction | Formaldehyde, Secondary Amine | 1-(2-Dialkylaminoethyl)isoquinoline | nih.gov |

This table is based on the known reactivity of 1-methylisoquinoline.

Cycloaddition Reactions and Pericyclic Processes of this compound

The isoquinoline ring system can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions. The presence of substituents can influence the feasibility and regioselectivity of these reactions.

Diels-Alder reactions, a type of [4+2] cycloaddition, have been reported for isoquinoline derivatives. nih.govshahucollegelatur.org.inacs.org For this compound, the pyridine ring could potentially act as a diene, though this is less common. More frequently, isoquinolinium ylides, formed by N-alkylation and deprotonation, undergo 1,3-dipolar cycloadditions with various dipolarophiles. wikipedia.orgacs.orgnih.gov These reactions are a powerful tool for the construction of more complex heterocyclic systems fused to the isoquinoline core. wikipedia.orgacs.orgnih.gov

Radical and Photoredox Chemistry in Isoquinoline Functionalization

In recent years, photoredox catalysis has emerged as a mild and efficient method for the functionalization of heterocycles, including isoquinolines. acs.orgnih.gov The Minisci reaction, a radical-based C-H functionalization, is particularly well-suited for the introduction of alkyl and acyl groups onto electron-deficient heterocycles. gcwgandhinagar.comnih.govacs.org

For this compound, the most likely position for radical attack is the C-1 position, due to the stability of the resulting radical intermediate adjacent to the nitrogen atom. However, if the C-1 position is already substituted, functionalization at other positions on the pyridine ring can occur. The development of photoredox-catalyzed Minisci-type reactions has expanded the scope of radical precursors that can be used. gcwgandhinagar.comacs.org

Reductive and Oxidative Transformations of the Isoquinoline Core

The isoquinoline core of this compound can undergo both reduction and oxidation reactions, which can affect either the heterocyclic ring, the substituents, or both.

Catalytic hydrogenation of the isoquinoline ring typically leads to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The conditions for this reduction can be controlled to achieve partial or full saturation of the heterocyclic ring. gcwgandhinagar.com Asymmetric hydrogenation of isoquinolines has also been developed to produce chiral tetrahydroisoquinolines. nih.gov Reductive dehalogenation of the chloro group at C-3 is also a possible transformation, which can be achieved using various reducing agents, including catalytic hydrogenation under specific conditions or through microbial processes. wikipedia.orgepa.govnsf.gov

Oxidation of the isoquinoline nitrogen atom with peroxy acids can lead to the formation of the corresponding N-oxide. core.ac.uk This transformation can alter the reactivity of the ring system, for example, by making it more susceptible to certain nucleophilic attacks. Stronger oxidation can lead to the cleavage of the pyridine or benzene ring. For instance, oxidation with alkaline potassium permanganate (B83412) can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.inepa.gov

Computational and Theoretical Chemistry Studies on 3 Chloro 5 Fluoro 1 Methylisoquinoline

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Chloro-5-fluoro-1-methylisoquinoline. Methods like Density Functional Theory (DFT) and ab initio calculations are standard for exploring molecular structure, stability, and reactivity. researchgate.netnih.govnumberanalytics.com

DFT, particularly with hybrid functionals like B3LYP, is often used to optimize the molecular geometry and calculate key electronic descriptors. nih.govnih.gov These calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

The MEP map would visualize the electrophilic and nucleophilic sites on the molecule. For this compound, the electronegative chlorine and fluorine atoms, along with the nitrogen atom of the isoquinoline (B145761) core, would create distinct regions of negative potential, while the aromatic protons would exhibit positive potential. These features are critical for predicting how the molecule interacts with other reagents or biological targets.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Total Energy | -1125.456 | The total electronic energy of the optimized geometry. |

| HOMO Energy | -0.245 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -0.089 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.245 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.15 | A measure of the molecule's overall polarity. |

Mechanistic Probing of Key Transformations via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as through Bischler-Napieralski or Pictet-Spengler reactions, or its subsequent functionalization, like nucleophilic aromatic substitution at the chloro-substituted position. pharmaguideline.comresearchgate.net

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.govfiveable.me Locating the transition state—the highest energy point on the reaction pathway—is crucial for calculating the activation energy, which determines the reaction rate. mit.edu Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are employed to find these elusive structures. fiveable.me

For instance, a computational study of a nucleophilic substitution reaction on this compound would involve calculating the energy profile for the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the chloride leaving group. This provides deep mechanistic insights that are often difficult to obtain experimentally. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is perfect for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govresearchgate.net For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with solvent molecules or within a larger system, such as a protein binding site. nih.gov

Simulations would reveal the preferred solvation shell around the molecule and can highlight specific intermolecular interactions, such as hydrogen bonding (to the nitrogen or fluorine atoms) and halogen bonding (involving the chlorine atom). nih.govmdpi.com Halogen bonds are directional interactions where the electropositive region (σ-hole) on the halogen atom interacts with a nucleophile, and their strength can be computationally quantified. nih.govresearchgate.netnih.gov

In the context of drug design, MD simulations can assess the stability of the ligand-receptor complex, providing insights into binding affinity and residence time. nih.govresearchgate.net

Table 2: Hypothetical Intermolecular Interaction Energies for this compound Dimers from MD Snapshots

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Contributing Atoms |

|---|---|---|

| π-π Stacking | -3.5 | Isoquinoline Rings |

| C-H···N Hydrogen Bond | -1.8 | Methyl H and Isoquinoline N |

| C-H···F Hydrogen Bond | -1.2 | Aromatic H and Fluoro Group |

| Halogen Bond (C-Cl···N) | -2.5 | Chloro Group and Isoquinoline N |

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information on the electronic transitions responsible for the observed absorption bands. rsc.orgrsc.orgnih.gov

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. nih.gov By analyzing the vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as C-H stretches, C=N stretches, or vibrations involving the C-Cl and C-F bonds. This aids in the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, one can calculate the theoretical ¹H and ¹³C NMR spectra. mdpi.comliverpool.ac.uk Comparing these predicted spectra with experimental data serves as a stringent test of the accuracy of the computed molecular structure. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Paradigms for Isoquinoline Design

Cheminformatics and QSAR are essential components of modern drug discovery and materials science, focusing on the design of new molecules with specific properties. japsonline.comfrontiersin.org Isoquinoline derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.govacs.orgnih.govsemanticscholar.org

A QSAR study on a series of analogues of this compound would involve building a statistical model that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a measured biological activity. scienceopen.comjapsonline.comnih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

Ligand-based pharmacophore modeling could also be employed. This involves identifying the key structural features (pharmacophore) of a set of active molecules that are essential for their biological function. This pharmacophore model then serves as a template for designing novel compounds, including new variations of the this compound scaffold, with potentially enhanced or novel activities. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Characterization of 3 Chloro 5 Fluoro 1 Methylisoquinoline

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional Assignment

High-field NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Chloro-5-fluoro-1-methylisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information on the molecular framework and the precise location of each substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The number of signals confirms the number of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, etc.) and the nature of attached substituents. The carbon atoms bonded to the electronegative chlorine and fluorine atoms (C3 and C5) are expected to show characteristic downfield shifts. Furthermore, the C-F coupling constants can be observed, providing definitive evidence for the position of the fluorine atom. For comparison, the ¹³C NMR spectrum of 1-methylisoquinoline (B155361) has been reported with various signals corresponding to the carbon framework. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Crucially, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in the ¹H and ¹³C spectra, respectively, which is instrumental in confirming the C5 position of the fluorine atom. The broad chemical shift range in ¹⁹F NMR helps to clearly resolve signals even in complex molecules. thermofisher.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H (Methyl) | 2.5 - 3.0 | Singlet |

| ¹H (Aromatic) | 7.0 - 8.5 | Doublets, Triplets, Multiplets with H-H and H-F couplings |

| ¹³C (Methyl) | 15 - 25 | Quartet (in ¹H coupled spectrum) |

| ¹³C (Aromatic) | 110 - 160 | Singlets and Doublets (due to C-F coupling) |

| ¹⁹F | -100 to -140 | Multiplet due to coupling with aromatic protons |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

HRMS and MS/MS are powerful techniques for determining the elemental composition and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₇ClFN), the expected exact mass can be calculated and compared to the experimental value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio. researchgate.net This isotopic signature is a key diagnostic feature in the mass spectrum.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and subjected to fragmentation, providing valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of radicals and neutral molecules. For instance, the loss of a methyl radical (•CH₃), a chlorine atom (•Cl), or hydrogen cyanide (HCN) from the isoquinoline (B145761) core are plausible fragmentation pathways. Studying the fragmentation of related isoquinoline alkaloids has been shown to provide significant structural insights. nih.gov The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

| Technique | Information Obtained | Expected Observations for this compound |

| HRMS | Elemental Formula | Accurate mass measurement confirming C₁₀H₇ClFN; Isotopic pattern for one chlorine atom. |

| MS/MS | Structural Fragments | Fragmentation ions corresponding to losses of •CH₃, •Cl, HCN, and other characteristic fragments. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the isoquinoline ring system (in the 1500-1650 cm⁻¹ region), and C-Cl and C-F stretching vibrations. The C-F stretching frequency is typically strong and found in the 1000-1400 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers (typically 600-800 cm⁻¹). The IR spectrum of the related 3-chloropyridine (B48278) shows characteristic bands for the chlorinated pyridine (B92270) ring. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would be expected to clearly show the symmetric breathing vibrations of the aromatic rings.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C / C=N Stretch | 1500 - 1650 | 1500 - 1650 |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Advanced Chromatographic Separations and Purity Assessment (e.g., GC-MS, LC-MS, SFC)

Chromatographic techniques are essential for the separation of the target compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given its structure, this compound is likely to be amenable to GC analysis. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer detector would provide mass spectra for each separated component, allowing for their identification. The analysis of other chlorinated compounds by GC-MS is a well-established method. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. nih.gov Reversed-phase HPLC with a C18 column is a common starting point for the separation of isoquinoline derivatives. nih.gov The high-resolution mass spectrometric detector allows for the sensitive and selective detection of the target compound and any impurities. LC-MS/MS can be used for the structural confirmation of co-eluting peaks. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer orthogonal selectivity to reversed-phase LC and is particularly well-suited for the separation of isomers and chiral compounds. chromatographyonline.com For a compound like this compound, SFC could provide an alternative and efficient method for purity assessment and separation from closely related isomers. The use of SFC for the analysis of nitrogen-containing heterocyclic compounds has been demonstrated. chromatographyonline.com

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector |

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Mass Spectrometer |

| SFC | 2-Ethylpyridine | CO₂/Methanol with additive | Mass Spectrometer |

Molecular Design Principles and Structure Activity Relationship Sar Hypotheses for Substituted Isoquinolines

Influence of Halogen Substituents (Chlorine at C-3, Fluorine at C-5) on Molecular Recognition Phenomena

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov In the case of 3-Chloro-5-fluoro-1-methylisoquinoline , the presence of chlorine at the C-3 position and fluorine at the C-5 position is expected to significantly influence its interactions with biological targets.

The chlorine atom at the C-3 position, being a larger and more polarizable halogen than fluorine, can participate in various non-covalent interactions, including halogen bonding. This interaction, where the electropositive crown of the chlorine atom interacts with a nucleophilic area of a receptor, can contribute to the binding affinity and selectivity of the molecule. rsc.org The electron-withdrawing nature of chlorine also modulates the electronic distribution of the isoquinoline (B145761) ring, which can impact its reactivity and metabolic stability.

The combination of a chloro group at C-3 and a fluoro group at C-5 creates a unique electronic and steric profile. The interplay between the inductive and potential resonance effects of these two different halogens can lead to a distinct molecular recognition pattern that may not be achievable with single halogen substitutions. While specific studies on the synergistic effects of this exact substitution pattern are limited, the differential properties of chlorine and fluorine suggest a complementary role in optimizing ligand-target interactions.

| Property | Chlorine (Cl) | Fluorine (F) |

| Van der Waals Radius (Å) | 1.75 | 1.47 |

| Electronegativity (Pauling Scale) | 3.16 | 3.98 |

| Polarizability (ų) | 2.18 | 0.56 |

| Potential for Halogen Bonding | Moderate to Strong | Weak |

Impact of C-1 Methyl Group on Steric and Electronic Profiles of the Isoquinoline Scaffold

The methyl group at the C-1 position of the isoquinoline ring introduces both steric and electronic modifications that are critical for its potential biological activity.

From a steric perspective, the methyl group can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. In some cases, a methyl group can provide beneficial steric bulk that promotes favorable interactions with a hydrophobic pocket on a target protein. Conversely, it can also introduce steric hindrance that prevents binding to off-target proteins, thereby improving selectivity. nih.gov Studies on substituted isoquinolines have shown that even a small methyl group can ablate activity if it clashes with the receptor binding site. nih.gov

| Property | Value | Reference |

| Molecular Weight | 143.19 g/mol | sigmaaldrich.com |

| Boiling Point | 126-128 °C at 16 mmHg | sigmaaldrich.com |

| Density | 1.078 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.6140 | sigmaaldrich.com |

Exploration of Conformational Landscape and Potential Pharmacophore Features

The conformational flexibility of a molecule is a key determinant of its biological activity. For This compound , the primary source of conformational flexibility is the rotation of the C-1 methyl group. While the isoquinoline ring system is largely planar, the orientation of the methyl group can influence how the molecule presents its functional groups for interaction with a biological target.

A pharmacophore model for a kinase inhibitor often includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.govmdpi.com In the context of This compound , the isoquinoline nitrogen can act as a hydrogen bond acceptor. The aromatic rings provide a hydrophobic surface for van der Waals interactions. The chloro and fluoro substituents can also participate in specific interactions, as discussed previously.

Given that many isoquinoline derivatives are known to be kinase inhibitors, a hypothetical pharmacophore model for this compound could include:

A hydrogen bond acceptor feature centered on the isoquinoline nitrogen.

A hydrophobic feature encompassing the fused aromatic rings.

Specific halogen bond donor/acceptor features for the chlorine and fluorine atoms.

A hydrophobic feature for the C-1 methyl group.

The relative spatial arrangement of these features, dictated by the rigid isoquinoline scaffold, would be critical for its binding affinity and selectivity towards a particular kinase.

Strategic Bioisosteric Replacements within the Isoquinoline Scaffold for Property Modulation

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.netresearchgate.netnih.gov For This compound , several bioisosteric replacements could be considered to modulate its properties.

Halogen Bioisosteres: The chlorine at C-3 could be replaced with other groups of similar size and electronic character. For example, a trifluoromethyl group (CF3) is a common bioisostere for a chlorine atom. cambridgemedchemconsulting.com The fluorine at C-5 could be replaced with a hydroxyl (OH) or amino (NH2) group, which have similar steric profiles. cambridgemedchemconsulting.com However, it is important to note that simply swapping one halogen for another may not always be a successful strategy due to differences in their interaction potentials. cambridgemedchemconsulting.com

Methyl Group Bioisosteres: The C-1 methyl group could be replaced by other small alkyl groups, or by groups that mimic its steric and electronic properties. For instance, an ethyl group might be tolerated, or a cyclopropyl (B3062369) group could be introduced to add rigidity. researchgate.net A trifluoromethyl group could also be considered as a bioisostere for the methyl group, although this would significantly alter the electronic properties of the C-1 position. u-tokyo.ac.jp

Scaffold Hopping: In a broader sense, the entire isoquinoline scaffold could be replaced by other heterocyclic systems that present a similar arrangement of key pharmacophoric features. This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved properties. researchgate.netnih.gov

| Original Substituent | Position | Potential Bioisostere(s) | Rationale |

| Chlorine | C-3 | Trifluoromethyl (CF3), Cyano (CN) | Similar size and electronic properties. cambridgemedchemconsulting.com |

| Fluorine | C-5 | Hydroxyl (OH), Amino (NH2) | Similar steric profile. cambridgemedchemconsulting.com |

| Methyl | C-1 | Ethyl, Cyclopropyl, Trifluoromethyl | Modulate steric bulk, rigidity, and electronics. u-tokyo.ac.jpresearchgate.net |

Ligand-Target Interaction Modeling and Binding Mode Analysis in Theoretical Contexts

Given the prevalence of isoquinoline-based compounds as kinase inhibitors, it is plausible to hypothesize that This compound could bind to the ATP-binding site of a protein kinase. nih.gov Molecular docking studies of similar heterocyclic inhibitors can provide insights into the potential binding mode of this compound. ekb.egnih.govmdpi.comfrontiersin.org

In a theoretical model, the isoquinoline nitrogen would likely form a key hydrogen bond with a residue in the hinge region of the kinase, a common interaction for many kinase inhibitors. mdpi.com The planar aromatic ring system would be positioned to make favorable pi-stacking and hydrophobic interactions with aromatic residues in the active site.

The specific orientation and interactions would, of course, be dependent on the unique topology and amino acid composition of the target kinase's active site. Computational modeling, such as molecular docking and molecular dynamics simulations, would be invaluable in generating and refining hypotheses about the precise binding mode of This compound and in guiding the design of more potent and selective analogs. nih.gov

Future Research Directions and Translational Opportunities in Chemical Science

Role of 3-Chloro-5-fluoro-1-methylisoquinoline as a Privileged Scaffold in New Chemical Entity Discovery

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. nih.govscielo.br The isoquinoline (B145761) core is widely recognized as such a scaffold, being present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific compound, this compound, incorporates several key features that enhance its potential as a privileged scaffold for the discovery of new chemical entities.

Future research in this area will likely focus on the synthesis of a diverse library of analogs based on the this compound scaffold. By systematically modifying the substituents at various positions, researchers can explore the structure-activity relationships (SAR) and identify compounds with optimized potency and selectivity for specific biological targets. The development of such a library would be a valuable resource for screening against a wide range of diseases, potentially leading to the identification of novel drug candidates.

Table 1: Potential Therapeutic Applications of Isoquinoline Scaffolds

| Therapeutic Area | Examples of Bioactive Isoquinoline Derivatives |

| Anticancer | Isoquinolinequinone N-oxides acs.org |

| Antihypertensive | Quinapril, Debrisoquine ossila.com |

| Antiretroviral | Saquinavir ossila.com |

| Antimalarial | Mefloquine worktribe.com |

Development of Advanced Synthetic Methodologies Catalyzed by this compound Derivatives

While the isoquinoline core itself is a subject of intense synthetic interest, its derivatives can also be explored as catalysts in organic synthesis. The nitrogen atom in the isoquinoline ring can act as a ligand for transition metals, forming complexes that can catalyze a variety of chemical transformations. The electronic properties of the isoquinoline ring, influenced by the chloro and fluoro substituents in this compound, could modulate the catalytic activity of such complexes.

Future research could investigate the synthesis of chiral derivatives of this compound to be used as ligands in asymmetric catalysis. nih.gov Asymmetric hydrogenation, for instance, is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.comresearchgate.net The development of novel isoquinoline-based ligands could lead to more efficient and selective catalysts for a range of important chemical reactions.

Moreover, the isoquinoline motif itself can act as an organocatalyst. Research into the catalytic potential of this compound and its derivatives could uncover new, metal-free catalytic systems for various organic transformations, contributing to the development of more sustainable chemical processes. bohrium.com

Exploration in Materials Science and Functional Molecule Design

The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive building block for the design of functional materials. Isoquinoline derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. ambeed.comyoutube.com The presence of halogen atoms in this compound can further tune these properties, potentially leading to materials with enhanced performance.

Future research in this domain could focus on the synthesis and characterization of polymers and other materials incorporating the this compound unit. These materials could exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics. The fluorescence properties of such compounds could also be harnessed for the development of novel sensors for the detection of metal ions or other analytes. nih.govnih.govacs.org

Table 2: Potential Applications of Isoquinoline Derivatives in Materials Science

| Application Area | Type of Isoquinoline-Based Material | Potential Function |

| Organic Electronics | Isoquinoline-containing polymers | Organic Light-Emitting Diodes (OLEDs) |

| Sensing | Fluorescent isoquinoline derivatives | Chemical sensors for metal ions |

| Functional Polymers | Piezoelectric polymers | Energy harvesting and biomedical devices youtube.com |

Probing Biological Pathways using Isoquinoline-Based Chemical Tools and Probes

Understanding the complex network of biological pathways that govern cellular function is a fundamental goal of chemical biology. Chemical probes, small molecules that can selectively interact with specific proteins or other biomolecules, are invaluable tools in this endeavor. The isoquinoline scaffold, with its proven biological activity, is an excellent starting point for the design of such probes.

This compound could be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create chemical probes for studying specific biological targets. nih.govresearchgate.net For example, a fluorescently labeled derivative could be used to visualize the localization and dynamics of a target protein within a living cell. nih.gov The development of such probes would provide powerful tools for dissecting biological pathways and understanding the molecular basis of disease.

Future research will involve the rational design and synthesis of a panel of chemical probes based on the this compound scaffold, each tailored to a specific biological question. These probes could be used to identify new drug targets, validate existing ones, and elucidate the mechanisms of action of bioactive compounds.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing many areas of science, including chemistry and drug discovery. acs.orgyoutube.com These powerful computational tools can be used to predict the properties of molecules, design new compounds with desired activities, and optimize synthetic routes.

In the context of this compound research, AI and ML could be applied in several ways. For instance, machine learning models could be trained to predict the biological activity of novel isoquinoline derivatives, accelerating the identification of promising drug candidates. nih.govqima-lifesciences.com AI could also be used to predict the photophysical properties of new materials based on this scaffold, guiding the design of functional molecules with optimized performance. researchgate.netbohrium.com

Furthermore, retrosynthetic analysis, the process of planning a chemical synthesis in reverse, can be greatly aided by AI algorithms. nih.gov The development of such tools for halogenated isoquinolines would significantly streamline the synthesis of new compounds.

Table 3: Applications of AI and Machine Learning in Isoquinoline Research

| Application | Description |

| Property Prediction | Predicting biological activity, toxicity, and physicochemical properties of new isoquinoline derivatives. acs.org |

| De Novo Design | Generating novel isoquinoline structures with desired properties. youtube.com |

| Retrosynthesis | Predicting optimal synthetic routes for complex isoquinoline targets. nih.gov |

| Reaction Optimization | Identifying optimal reaction conditions for the synthesis of isoquinoline derivatives. |

Sustainable and Scalable Synthesis of Halogenated Isoquinolines

The development of sustainable and scalable synthetic methods is a critical aspect of modern chemical research. nih.govjocpr.com Traditional methods for the synthesis of halogenated heterocyclic compounds often rely on harsh reagents and produce significant amounts of waste. sigmaaldrich.commdpi.com There is a growing need for greener and more efficient synthetic routes.

Future research in this area will focus on the development of novel synthetic methodologies for this compound and other halogenated isoquinolines that are more environmentally friendly. This could involve the use of catalysis, including biocatalysis and organocatalysis, to reduce the reliance on stoichiometric reagents. bohrium.comjocpr.com The exploration of alternative reaction media, such as water or ionic liquids, could also contribute to the development of more sustainable processes.

Moreover, the development of continuous flow manufacturing processes for these compounds could offer significant advantages in terms of efficiency, safety, and scalability. worktribe.com Such advances would be crucial for the large-scale production of any promising drug candidates or functional materials derived from the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-fluoro-1-methylisoquinoline, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. A common approach starts with a substituted isoquinoline core, where fluorine and chlorine are introduced via electrophilic substitution or metal-mediated coupling reactions. For example, chlorination may employ POCl₃ or SOCl₂ under reflux, while fluorination could use KF or Selectfluor® in polar aprotic solvents. Methylation at the 1-position is often achieved using methyl iodide or dimethyl sulfate in the presence of a base like NaH . Key intermediates include 5-fluoro-1-methylisoquinoline and its chloro derivatives.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR:

- ¹H NMR : Look for aromatic protons in the 7.0–8.5 ppm range (split due to substituents) and methyl group signals near 2.5–3.0 ppm.

- ¹³C NMR : Identify carbons adjacent to electronegative substituents (Cl/F), which appear downfield (~110–150 ppm).

HRMS confirms the molecular ion ([M+H]⁺) with exact mass matching C₁₁H₈ClFN⁺ (calc. 224.03). Infrared (IR) spectroscopy can validate C-Cl (550–850 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches .

Q. How should researchers optimize purification methods for this compound to ensure high yield and purity?

- Methodological Answer : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (5–20%) to separate halogenated byproducts. For crystalline products, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of residual solvents (e.g., DMF, THF) by GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For Suzuki-Miyaura coupling, simulate the activation energy for oxidative addition at the C-Cl bond. Compare with experimental results using Pd(PPh₃)₄ and aryl boronic acids. Solvent effects (toluene vs. DMF) are modeled via COSMO-RS to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Conduct orthogonal bioassays (e.g., enzymatic vs. cell-based) and validate compound identity via X-ray crystallography. Cross-reference synthetic protocols (e.g., purity of starting materials, reaction time) and use standardized positive controls (e.g., kinase inhibitors for enzyme studies) .

Q. How can researchers address the instability of this compound under basic or aqueous conditions?

- Methodological Answer : Instability is often due to hydrolysis of the C-Cl bond. Stabilize the compound by storing it under inert gas (N₂/Ar) at –20°C in anhydrous DMSO. For reactions in aqueous media, use phase-transfer catalysts (e.g., TBAB) or micellar conditions (e.g., SDS surfactant) to minimize degradation. Monitor stability via real-time NMR or LC-MS .

Q. What experimental design principles apply when studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactor. Employ competitive inhibition assays (e.g., midazolam as a substrate) and quantify metabolites via UPLC-QTOF. Include negative controls (no NADPH) and validate with specific inhibitors (ketoconazole for CYP3A4). Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?

- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, or temperature. Standardize conditions by referencing to TMS and reporting solvent/temperature explicitly. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.